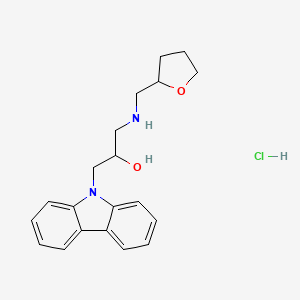

1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(9H-Carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride is a complex organic compound that features a carbazole moiety linked to a tetrahydrofuran ring through a propanol chain

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 9H-carbazole, tetrahydrofuran, and appropriate alkylating agents.

Step 1: Alkylation of 9H-carbazole with a suitable halogenated propanol derivative under basic conditions to form 1-(9H-carbazol-9-yl)propan-2-ol.

Step 2: The intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form a ketone.

Reduction: The carbazole ring can be reduced under specific conditions to form hydrogenated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-one.

Reduction: Hydrogenated carbazole derivatives.

Substitution: Various N-substituted derivatives depending on the alkyl or acyl group used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Studied for its photophysical properties due to the carbazole moiety.

Biology and Medicine:

- Potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals.

- Investigated for its potential as an anticancer agent due to the bioactivity of carbazole derivatives.

Industry:

- Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

- Explored for use in polymer science as a monomer or additive to enhance material properties.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with DNA or proteins, leading to inhibition of cellular processes. The carbazole moiety can intercalate into DNA, disrupting replication and transcription. The tetrahydrofuran ring may enhance solubility and cellular uptake, improving the compound’s efficacy.

Comparison with Similar Compounds

1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Lacks the tetrahydrofuran moiety, potentially reducing solubility and bioavailability.

1-(9H-carbazol-9-yl)-3-(methylamino)propan-2-ol: Similar structure but with a simpler amine group, which may affect its reactivity and applications.

Uniqueness: 1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride is unique due to the combination of the carbazole and tetrahydrofuran moieties, which confer distinct chemical and physical properties, making it versatile for various applications in research and industry.

Biological Activity

1-(9H-carbazol-9-yl)-3-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol hydrochloride, with the CAS number 1216579-96-2, is a compound of interest due to its potential biological activities. This compound is a derivative of carbazole, a well-known structure in medicinal chemistry associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure and properties of this compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H25ClN2O2 |

| Molecular Weight | 360.9 g/mol |

| CAS Number | 1216579-96-2 |

Anticancer Properties

Research indicates that carbazole derivatives exhibit significant anticancer activity. In a study evaluating various N-substituted carbazoles, compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, suggesting a strong potential for this compound in cancer therapy .

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives have been extensively studied. A series of N-substituted carbazoles were evaluated for their ability to protect neuronal cells from oxidative stress. One notable compound exhibited neuroprotective effects at concentrations as low as 3 µM, attributed to its antioxidative capabilities . The presence of bulky substituents at the N-position was crucial for enhancing neuroprotective activity.

Antimicrobial Activity

Carbazole derivatives have also shown promising antimicrobial activities. A study reported that related compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 mm to 22.3 mm at a concentration of 100 µg/mL . This suggests that the biological activity of this compound may extend to antimicrobial effects as well.

The mechanisms by which carbazole derivatives exert their biological effects are varied and complex:

- Cytotoxicity : The cytotoxic effects are often mediated through the induction of apoptosis in cancer cells, facilitated by the interaction with specific cellular pathways.

- Neuroprotection : The antioxidative properties help in scavenging free radicals, thereby protecting neuronal cells from damage induced by oxidative stress.

- Antimicrobial Action : The antimicrobial activity may result from the disruption of bacterial cell membranes or interference with bacterial metabolic processes.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

- Study on Anticancer Activity : A recent study demonstrated that analogs of this compound significantly inhibited cell proliferation in human cancer cell lines, suggesting potential therapeutic applications in oncology .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of carbazole derivatives on HT22 cells subjected to glutamate-induced toxicity, revealing substantial protective effects at micromolar concentrations .

- Antimicrobial Evaluation : A comprehensive evaluation showed that certain carbazole derivatives had potent antimicrobial activity against various pathogens, indicating their potential use in treating infections .

Properties

IUPAC Name |

1-carbazol-9-yl-3-(oxolan-2-ylmethylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-15(12-21-13-16-6-5-11-24-16)14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22;/h1-4,7-10,15-16,21,23H,5-6,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNZVCBXJCCHCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.